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molecular formula C16H10F3NO3 B2705072 2-((4-(trifluoromethyl)benzyl)oxy)isoindoline-1,3-dione CAS No. 339096-92-3

2-((4-(trifluoromethyl)benzyl)oxy)isoindoline-1,3-dione

Cat. No. B2705072
M. Wt: 321.255
InChI Key: WZPRPDFZIQXXOR-UHFFFAOYSA-N
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Patent
US09394300B2

Procedure details

To a stirring solution of N-hydroxy phthalamide (5.25 g, 32.3 mmol) in DMF (30 mL) was added cesium carbonate (15.80 g, 48.5 mmol) and 1-(bromomethyl)-4-(trifluoromethyl)benzene (5 ml, 32.3 mmol) at RT. Reaction mixture was stirred for 3 h. and then diluted with water. Precipitated product was filtered and dried to get titled compound in 87% yield.
Name
N-hydroxy phthalamide
Quantity
5.25 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
15.8 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
87%

Identifiers

REACTION_CXSMILES
[OH:1][NH:2][C:3](=[O:13])[C:4]1[C:5](=[CH:9][CH:10]=[CH:11][CH:12]=1)[C:6](N)=[O:7].C(=O)([O-])[O-].[Cs+].[Cs+].Br[CH2:21][C:22]1[CH:27]=[CH:26][C:25]([C:28]([F:31])([F:30])[F:29])=[CH:24][CH:23]=1>CN(C=O)C.O>[F:29][C:28]([F:30])([F:31])[C:25]1[CH:26]=[CH:27][C:22]([CH2:21][O:1][N:2]2[C:6](=[O:7])[C:5]3[C:4](=[CH:12][CH:11]=[CH:10][CH:9]=3)[C:3]2=[O:13])=[CH:23][CH:24]=1 |f:1.2.3|

Inputs

Step One
Name
N-hydroxy phthalamide
Quantity
5.25 g
Type
reactant
Smiles
ONC(C=1C(C(=O)N)=CC=CC1)=O
Name
cesium carbonate
Quantity
15.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
5 mL
Type
reactant
Smiles
BrCC1=CC=C(C=C1)C(F)(F)F
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 3 h.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture
FILTRATION
Type
FILTRATION
Details
Precipitated product was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC(C1=CC=C(CON2C(C3=CC=CC=C3C2=O)=O)C=C1)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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